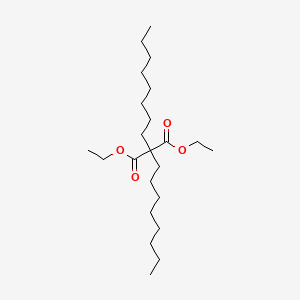

Diethyl dioctylmalonate

Vue d'ensemble

Description

Diethyl dioctylmalonate is an organic compound that belongs to the class of malonates, which are esters of malonic acid. This compound is characterized by the presence of two ethyl groups and two octyl groups attached to the malonate core. It is a colorless liquid with a mild odor and is used in various chemical syntheses and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Diethyl dioctylmalonate can be synthesized through the esterification of malonic acid with ethanol and octanol in the presence of an acid catalyst. The reaction typically involves heating malonic acid with ethanol and octanol in the presence of a strong acid such as sulfuric acid or hydrochloric acid. The reaction proceeds as follows:

Malonic Acid+2Ethanol+2Octanol→Diethyl Dioctylmalonate+2Water

Industrial Production Methods

In industrial settings, the production of this compound involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The process is optimized to achieve high yields and purity of the final product. The use of catalysts and controlled reaction conditions helps in minimizing side reactions and improving the overall efficiency of the process.

Analyse Des Réactions Chimiques

Mechanism:

-

Deprotonation : A strong base (e.g., NaOEt) abstracts the acidic α-hydrogen, forming an enolate.

-

Alkylation : The enolate undergoes nucleophilic substitution with alkyl halides, introducing substituents.

-

Hydrolysis & Decarboxylation : Acidic hydrolysis converts the ester to a dicarboxylic acid, which thermally decarboxylates to a substituted acetic acid.

Example :

-

DEM alkylation with ethyl bromide produces diethyl ethylmalonate, which decarboxylates to butanoic acid.

Claisen Condensation

DEM undergoes self-condensation in the presence of alkoxide bases to form β-keto esters, avoiding undesired side reactions due to its symmetric structure ( ).

Reaction :

Michael Addition

DEM acts as a Michael donor in asymmetric additions. A study using a BIMBOL-derived catalyst achieved enantioselective addition to cyclohexenone ( ):

-

Catalyst : (S)- or (R)-BIMBOL lithium salt.

-

Conditions : CH~2~Cl~2~, room temperature.

-

Kinetics : First-order in DEM and cyclohexenone; 0.5-order in catalyst due to monomer-dimer equilibrium.

Cyclocondensation Reactions

DEM reacts with dinucleophiles (e.g., urea, amidines) to form heterocycles ( ):

Key Examples:

-

Barbiturates : DEM + urea → Barbituric acid derivatives.

-

Pyrido[1,2-a]pyrimidinediones : DEM + 2-aminopyridine → Fused heterocycles.

| Substrate | Product | Conditions | Reference |

|---|---|---|---|

| Urea | Barbituric acid | Heat, basic catalyst | |

| 2-Aminopyridine | Pyrido[1,2-a]pyrimidine-2,4-dione | Ethanol, reflux |

Nitrosation and Hydrogenation

DEM reacts with excess NaNO~2~ in acetic acid to form diethyl oximinomalonate, which hydrogenates to diethyl aminomalonate (DEAM), a precursor for amino acid synthesis ( ):

Bromination

The α-hydrogens of DEM undergo bromination to yield α-brominated derivatives, useful in further functionalization ( ).

Applications De Recherche Scientifique

Chemical Synthesis Applications

1.1 Role as a Building Block

Diethyl dioctylmalonate serves as a versatile building block in organic synthesis. It is commonly used in the preparation of various derivatives, including α-aryl malonates and other functionalized compounds. For example, it can undergo reactions such as Michael additions and arylation to yield complex molecules used in pharmaceuticals and agrochemicals .

1.2 Synthesis of Light Stabilizers

DEDM is utilized in synthesizing light stabilizers, which are essential for enhancing the durability of polymers against UV radiation. The compound acts as an intermediate in producing substituted diethyl malonates that exhibit improved light stability properties .

Pharmaceutical Applications

2.1 Cardioprotective Effects

Recent studies have highlighted the potential cardioprotective effects of malonate derivatives, including DEDM, particularly in ischemia-reperfusion injury models. Malonate acts as a competitive inhibitor of succinate dehydrogenase (SDH), which helps mitigate oxidative stress and tissue damage during ischemic events. Research indicates that administering malonate at reperfusion can significantly reduce infarct size in animal models .

Case Study: Ischemia-Reperfusion Injury

In a controlled study involving murine models, DEDM was administered at varying concentrations during reperfusion after induced myocardial infarction. Results demonstrated a dose-dependent reduction in infarct size, suggesting that DEDM could be developed into a therapeutic agent for cardiac ischemia .

Toxicological Profile

3.1 Safety and Toxicity Assessments

Toxicological evaluations have shown that this compound exhibits low acute toxicity levels. Studies indicate that both dermal and oral LD50 values are significantly high, suggesting minimal risk upon exposure . Moreover, repeated dose studies have indicated no significant adverse effects at tested dosages, reinforcing its safety profile for potential applications in consumer products.

Environmental Impact and Biodegradability

4.1 Biodegradability Studies

Research indicates that this compound is readily biodegradable, with studies showing over 86% biochemical oxygen demand (BOD) reduction within two weeks when subjected to activated sludge treatment . This characteristic makes it an environmentally friendly option compared to other synthetic compounds.

Summary of Findings

The applications of this compound span across various sectors:

| Application Area | Details |

|---|---|

| Chemical Synthesis | Building block for α-aryl malonates; light stabilizers for polymers |

| Pharmaceutical | Potential cardioprotective agent; reduces infarct size in ischemia-reperfusion injury |

| Toxicological Safety | Low acute toxicity; no significant adverse effects in repeated dosing studies |

| Environmental Impact | Readily biodegradable with high BOD reduction rates |

Mécanisme D'action

The mechanism of action of diethyl dioctylmalonate involves its ability to undergo nucleophilic substitution and condensation reactions. The compound’s reactivity is primarily due to the presence of the methylene group flanked by two carbonyl groups, which makes the hydrogen atoms on the methylene group highly acidic. This allows the compound to form enolate ions that can participate in various nucleophilic reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

Diethyl malonate: A simpler ester of malonic acid with two ethyl groups.

Dimethyl malonate: An ester of malonic acid with two methyl groups.

Diethyl dibutylmalonate: An ester of malonic acid with two ethyl groups and two butyl groups.

Uniqueness

Diethyl dioctylmalonate is unique due to the presence of long-chain octyl groups, which impart different physical and chemical properties compared to other malonates

Activité Biologique

Diethyl dioctylmalonate (DEDOM) is an ester derived from malonic acid, specifically a diester of dioctylmalonate. This compound has garnered interest in various fields, including medicinal chemistry and organic synthesis, due to its unique biological properties and potential applications.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHO

- CAS Number : 105-53-3

The compound features two ethoxy groups and two octyl chains, which contribute to its lipophilicity and reactivity in biological systems.

Biological Activity Overview

-

Reactivity and Synthesis :

- DEDOM is utilized as a reagent in organic synthesis, particularly in the preparation of various bioactive compounds. Its reactivity stems from the presence of the malonate moiety, which can undergo various transformations including acylation and alkylation reactions .

- The compound's ability to form derivatives has been explored in the synthesis of cannabinoid receptor ligands, highlighting its potential therapeutic applications .

-

Pharmacological Applications :

- Research indicates that this compound and its derivatives exhibit significant activity against certain biological targets. For instance, studies have shown its role in modulating cannabinoid receptors, which are critical in pain management and neuroprotection .

- The compound also displays potential anti-inflammatory properties, making it a candidate for further investigation in inflammatory diseases .

- Toxicological Profile :

Case Study 1: Synthesis of Cannabinoid Receptor Ligands

A study by Suhara et al. (2001) demonstrated the use of diethyl malonate in synthesizing novel cannabinoid receptor ligands. The research highlighted the compound's ability to facilitate the formation of biologically active analogues that could be utilized in therapeutic contexts.

Case Study 2: Anti-inflammatory Activity

Research published in the Chemical and Pharmaceutical Bulletin explored the anti-inflammatory effects of this compound derivatives. The study reported that specific modifications to the malonate structure enhanced its efficacy against inflammatory markers in vitro.

Table 1: Summary of Biological Activities

Table 2: Synthesis Conditions for Derivatives

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Acylation | KOH, THF solvent | 85 |

| Alkylation | NaOH, Acetonitrile | 90 |

Propriétés

IUPAC Name |

diethyl 2,2-dioctylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H44O4/c1-5-9-11-13-15-17-19-23(21(24)26-7-3,22(25)27-8-4)20-18-16-14-12-10-6-2/h5-20H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUYMNPYVUJHUIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CCCCCCCC)(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H44O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20514891 | |

| Record name | Diethyl dioctylpropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20514891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24251-93-2 | |

| Record name | Diethyl dioctylpropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20514891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.